molecular formula C13H10Cl2O4S2 B1599091 4,4'-Methylenebis(benzenesulfonyl chloride) CAS No. 3119-64-0

4,4'-Methylenebis(benzenesulfonyl chloride)

Cat. No. B1599091
CAS RN: 3119-64-0
M. Wt: 365.3 g/mol
InChI Key: YKMMQCFZCFAHOU-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(benzenesulfonyl chloride), also known as Diphenylmethane-4,4’-disulfonyl chloride, is a chemical compound with the molecular formula CH2(C6H4SO2Cl)2 . It is used in the synthesis of polymers representing the aromatic piperazine sulfonamide to study their thermal stability .


Molecular Structure Analysis

The molecular weight of 4,4’-Methylenebis(benzenesulfonyl chloride) is 365.24 . The compound is solid at 20°C .


Chemical Reactions Analysis

4,4’-Methylenebis(benzenesulfonyl chloride) is used in the synthesis of polymers representing the aromatic piperazine sulfonamide .


Physical And Chemical Properties Analysis

4,4’-Methylenebis(benzenesulfonyl chloride) is a white to almost white powder or crystal . It has a melting point of 123.0 to 127.0 °C . The compound should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Solid-Phase Synthesis

4,4'-Methylenebis(benzenesulfonyl chloride) has been explored for its utility in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These intermediates facilitate a range of chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. Such strategies underscore the compound's role in enabling the creation of complex molecules from simpler ones, showcasing its importance in synthetic organic chemistry (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

In the context of Friedel-Crafts sulfonylation, 4,4'-Methylenebis(benzenesulfonyl chloride) serves as a key reagent for the modification of aromatic compounds. This process involves the use of ionic liquids as unconventional media, offering enhanced reactivity and almost quantitative yields under ambient conditions. Such advancements point to the efficiency and eco-friendliness of this approach, enabling more sustainable chemical processes (Nara, Harjani, & Salunkhe, 2001).

Kinetic and Structural Investigations

The kinetic and molecular-electronic structure analysis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into reaction mechanisms and stereochemical characteristics. Such investigations are crucial for understanding the reactivity and potential applications of sulfonyl chloride derivatives in synthetic chemistry (Rublova et al., 2017).

Nucleophilic Solvolysis

Studies on the solvolysis of benzenesulfonyl chloride derivatives, including 4,4'-Methylenebis(benzenesulfonyl chloride), have contributed to a deeper understanding of solvent effects on reaction mechanisms. These findings support a bimolecular displacement mechanism, providing a basis for predicting reactions involving sulfonyl chlorides in various solvents (Kevill & D’Souza, 1999).

Magnetic Reagent Development

The creation of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents exemplifies the integration of materials science with chemistry. These reagents facilitate the efficient methylation/alkylation of carboxylic acids, demonstrating the potential of 4,4'-Methylenebis(benzenesulfonyl chloride) in developing novel catalytic and separations technologies (Faisal et al., 2017).

Palladium-Catalyzed Arylations

The compound's utility extends to palladium-catalyzed arylation reactions, where it enables regioselective access to variously substituted thiophenes. This application highlights its role in facilitating cross-coupling reactions, a cornerstone of modern synthetic organic chemistry (Yuan & Doucet, 2014).

Safety And Hazards

4,4’-Methylenebis(benzenesulfonyl chloride) is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

4-[(4-chlorosulfonylphenyl)methyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMMQCFZCFAHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391877
Record name 4,4'-Methylenedi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Methylenebis(benzenesulfonyl chloride)

CAS RN

3119-64-0
Record name 4,4'-Methylenedi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Methylene-bis(benzenesulfonyl chloride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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